5-Benzyl-2-phenyl-3-propyl-1H-pyrrole
Overview
Description
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic organic compound It consists of a pyrrole ring substituted with benzyl, phenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzyl-substituted amine with a phenyl-substituted ketone in the presence of an acid catalyst can lead to the formation of the desired pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.
Scientific Research Applications
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug development.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research.
Industry: The compound can be utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-phenyl-1H-pyrrole: Lacks the propyl group, which may affect its reactivity and applications.
2-Phenyl-3-propyl-1H-pyrrole: Lacks the benzyl group, potentially altering its chemical properties.
5-Benzyl-3-propyl-1H-pyrrole: Lacks the phenyl group, which may influence its biological activity.
Uniqueness
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is unique due to the specific combination of benzyl, phenyl, and propyl groups on the pyrrole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-benzyl-2-phenyl-3-propyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMZFAWAHHWTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244667 | |
Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-87-4 | |
Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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